molecular formula C21H25N5O6S B1240842 4-[[Amino-[4-[[5-(2-carboxyethylcarbamoyl)-3,4-dimethyl-1,3-thiazol-2-ylidene]carbamoyl]phenyl]methylidene]amino]butanoic acid

4-[[Amino-[4-[[5-(2-carboxyethylcarbamoyl)-3,4-dimethyl-1,3-thiazol-2-ylidene]carbamoyl]phenyl]methylidene]amino]butanoic acid

Cat. No.: B1240842
M. Wt: 475.5 g/mol
InChI Key: RMRWASUVMKDLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TS-943 is a selective non-peptide platelet glycoprotein-IIb/IIIa receptor antagonist. This compound has been studied for its potential to inhibit platelet aggregation, which is a crucial process in the formation of blood clots. By targeting the glycoprotein-IIb/IIIa receptor, TS-943 can prevent the binding of fibrinogen and other adhesive molecules, thereby reducing the risk of thrombus formation .

Preparation Methods

The synthesis of TS-943 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of key intermediates, followed by their conversion into the final product .

Chemical Reactions Analysis

TS-943 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

TS-943 exerts its effects by selectively binding to the glycoprotein-IIb/IIIa receptor on the surface of platelets. This binding prevents the receptor from interacting with fibrinogen and other adhesive molecules, thereby inhibiting platelet aggregation. The molecular targets and pathways involved in this process include the inhibition of the integrin alpha-IIb/beta-3 complex, which plays a key role in platelet adhesion and aggregation .

Comparison with Similar Compounds

TS-943 is unique in its selective inhibition of the glycoprotein-IIb/IIIa receptor. Similar compounds include:

    Echistatin: A potent inhibitor of platelet aggregation, but less selective compared to TS-943.

    RGDS: A peptide that inhibits platelet aggregation, but is significantly less potent than TS-943.

The uniqueness of TS-943 lies in its high selectivity and potency, making it a promising candidate for therapeutic applications .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C21H25N5O6S

Molecular Weight

475.5 g/mol

IUPAC Name

4-[[amino-[4-[[5-(2-carboxyethylcarbamoyl)-3,4-dimethyl-1,3-thiazol-2-ylidene]carbamoyl]phenyl]methylidene]amino]butanoic acid

InChI

InChI=1S/C21H25N5O6S/c1-12-17(20(32)24-11-9-16(29)30)33-21(26(12)2)25-19(31)14-7-5-13(6-8-14)18(22)23-10-3-4-15(27)28/h5-8H,3-4,9-11H2,1-2H3,(H2,22,23)(H,24,32)(H,27,28)(H,29,30)

InChI Key

RMRWASUVMKDLIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=NC(=O)C2=CC=C(C=C2)C(=NCCCC(=O)O)N)N1C)C(=O)NCCC(=O)O

Synonyms

4-((4-((5-((2-carboxyethyl)carbamoyl)-3,4-dimethyl-2(3H)-thiazolidene)carbamoyl)benzimidoyl)amino)butyric acid
TS 943
TS-943

Origin of Product

United States

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